molecular formula C18H15Cl2N3OS B6482001 3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide CAS No. 897457-19-1

3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

Cat. No.: B6482001
CAS No.: 897457-19-1
M. Wt: 392.3 g/mol
InChI Key: FBOGWPVOWWAHRC-UHFFFAOYSA-N
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Description

3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is a compound of significant interest in various scientific research fields, including chemistry, biology, medicine, and industry. The structure comprises multiple functional groups, contributing to its versatility and reactivity in different chemical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide involves a multi-step process, typically starting from commercially available starting materials. One common route includes the following steps:

  • Formation of 4-chlorophenyl imidazole: Starting with a reaction between 4-chlorophenylamine and glyoxal in the presence of an acid catalyst to form 4-chlorophenyl imidazole.

  • Thioether formation: Reacting 4-chlorophenyl imidazole with a sulfide source such as sodium hydrosulfide or a thiol compound, followed by oxidation to introduce the sulfanyl group.

  • Benzamide formation: Coupling the thioether intermediate with a chlorinated benzoyl chloride to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using similar reaction steps, optimized for yield, purity, and cost-efficiency. Parameters such as solvent choice, temperature control, and purification techniques would be fine-tuned to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions it Undergoes

3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide can undergo several types of chemical reactions:

  • Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can undergo reduction, particularly targeting the imidazole ring or the benzamide group.

  • Substitution: The chlorine atoms present in the structure can be targets for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation conditions.

  • Substitution: Sodium methoxide or other strong nucleophiles can facilitate substitution reactions.

Major Products Formed

  • Oxidation Products: Sulfoxides or sulfones.

  • Reduction Products: Reduced forms of the imidazole ring or benzamide group.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is used as a building block in organic synthesis, particularly in the creation of more complex molecules.

Biology

In biological research, this compound can act as a tool for studying enzyme interactions, particularly those involving imidazole-containing compounds. Its structure allows it to interact with a variety of biological targets, making it valuable in probing biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for potential therapeutic applications due to their ability to modulate biological targets. Its unique structure offers opportunities for the development of novel drugs.

Industry

In industrial applications, the compound is utilized in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals, due to its versatility in chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The imidazole ring is known for its ability to coordinate with metal ions, which can play a role in the compound’s biological activity. The sulfanyl and benzamide groups contribute to the compound's ability to bind to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

  • 3-chloro-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

  • 3-chloro-N-(2-{[5-(4-phenylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

Uniqueness

What sets 3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide apart from its analogs is the presence of the 4-chlorophenyl group, which can influence its reactivity and biological interactions. This unique substitution pattern can affect its binding affinity to targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-chloro-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c19-14-6-4-12(5-7-14)16-11-22-18(23-16)25-9-8-21-17(24)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOGWPVOWWAHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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